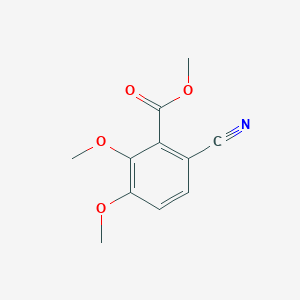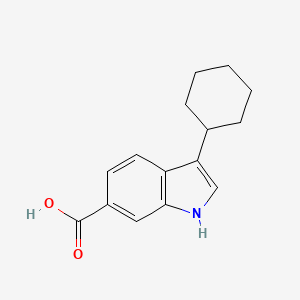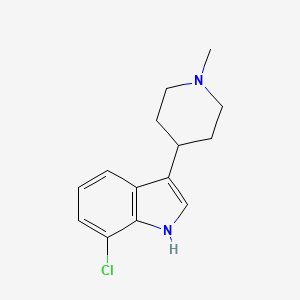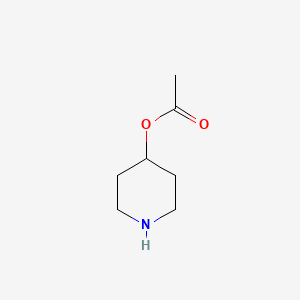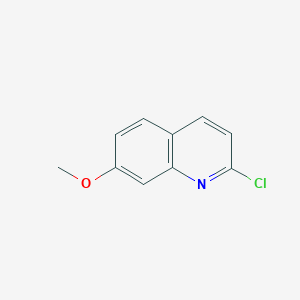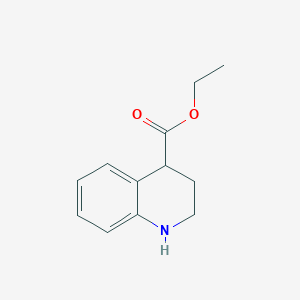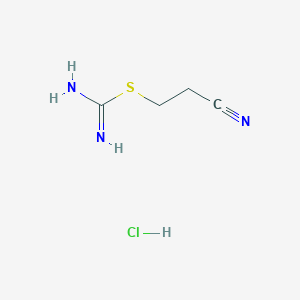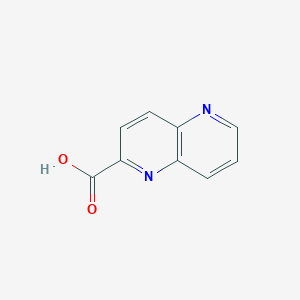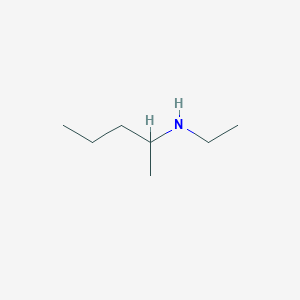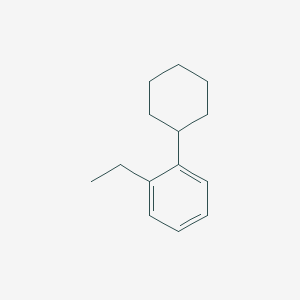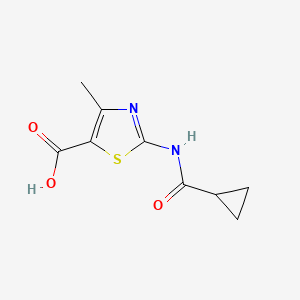
2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid” is a complex organic molecule that contains several functional groups, including a cyclopropanecarbonyl group, an amino group, a thiazole ring, and a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyclopropanecarbonyl group could potentially be introduced through a reaction with cyclopropanecarboxamide . The thiazole ring could be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the thiazole ring would likely introduce some rigidity into the structure, while the carboxylic acid group could participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation. The amino group could participate in reactions with carbonyl compounds to form imines or enamines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could increase its solubility in water, while the cyclopropanecarbonyl group could influence its reactivity .Scientific Research Applications
Synthesis of Constrained Heterocyclic γ-Amino Acids
2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid and its derivatives play a significant role in the synthesis of constrained heterocyclic γ-amino acids. These compounds serve as mimics of secondary protein structures, including helices, β-sheets, turns, and β-hairpins, due to their unique thiazole ring structure. A versatile chemical route has been established for synthesizing orthogonally protected 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), providing a flexible method for introducing a wide variety of lateral chains on the γ-carbon atom or the thiazole core of the γ-amino acids (Mathieu et al., 2015).
Antimicrobial Studies
The structural versatility of 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid derivatives has been explored in antimicrobial studies. New derivatives synthesized from various reactions exhibited significant antimicrobial properties, indicating their potential application in the development of novel antimicrobial agents (Dulaimy et al., 2017).
Development of Fluorescent Materials
Another innovative application involves the synthesis of fluorescent materials from biomass-derived compounds and natural amino acids, including derivatives of 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid. This process involves cross-coupling reactions for extended π-conjugation, leading to the creation of compounds with strong photoluminescence, which could be useful in various scientific and industrial applications (Tanaka et al., 2015).
Fungicidal and Antiviral Activity
Furthermore, novel derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have shown promising fungicidal and antiviral activities. Some compounds exhibited over 50% activity against several tested fungi and showed effective control against Tobacco Mosaic Virus (TMV), highlighting a new strategy for addressing fungal and viral threats in agriculture and beyond (Fengyun et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-4-6(8(13)14)15-9(10-4)11-7(12)5-2-3-5/h5H,2-3H2,1H3,(H,13,14)(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLJLDHNDACXKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1353126.png)
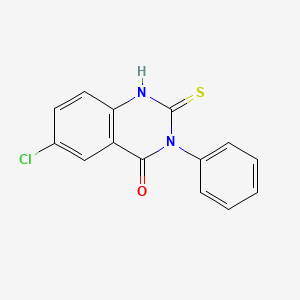
![6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B1353130.png)
